![molecular formula C23H23FN4O3 B2890346 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251585-08-6](/img/structure/B2890346.png)
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. The presence of the amide group (-CONH-) and the fluorophenyl group (-C6H4F) could suggest potential biological activity, as these groups are commonly found in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Without specific literature or patents, it’s challenging to propose a detailed synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the aromatic ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents. The fluorine atom might also influence its properties, as fluorine is highly electronegative .Scientific Research Applications
Synthesis and Biological Activity
A study by Deady et al. (2005) reports the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. This research found potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC) for compounds with a diverse range of 2-substituents, including some with IC50 values <10 nM. A single dose of the 2-(4-fluorophenyl) derivative was curative in vivo against subcutaneous colon 38 tumors in mice, indicating a significant increase in potency over previously reported analogs (Deady, L., Rogers, M., Zhuang, L., Baguley, B., & Denny, W., 2005).
Antibacterial Properties
Research by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents synthesized and evaluated the antibacterial activity of naphthyridine derivatives, including those with modifications at the C-7 position. This study highlighted compounds with enhanced activity compared to enoxacin, suggesting their potential for further biological study due to their significant in vitro and in vivo antibacterial properties (Egawa, H., Miyamoto, T., Minamida, A., Nishimura, Y., Okada, H., Uno, H., & Matsumoto, J., 1984).
Anti-inflammatory and Anticancer Potential
A derivative with close structural similarity to the specified compound showed significant anti-inflammatory activity in vitro and in vivo, in addition to its cytotoxic properties against cancer cell lines. This dual activity highlights the potential for further development as a synthetic naphthyridine derivative with both anticancer and anti-inflammatory properties (Madaan, A., Kumar, V., Verma, R., Singh, A. T., Jain, S., & Jaggi, M., 2013).
Chemical Synthesis and Intermediate Applications
A study on the synthesis of related naphthyridine compounds as intermediates for biologically active anticancer drugs indicates the significance of these compounds in drug development processes. The research presents an efficient synthesis method, highlighting the relevance of these intermediates in the pharmaceutical industry (Zhang, J., Duan, Y., Xiong, H., Zhuang, Y., & Tang, Q., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-14-6-11-18-21(30)19(23(31)27-17-9-7-15(24)8-10-17)12-28(22(18)25-14)13-20(29)26-16-4-2-3-5-16/h6-12,16H,2-5,13H2,1H3,(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKDUTSFEDYNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
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